delta-Valerobetaine

Descripción general

Descripción

La Delta-Valerobetaína es un metabolito microbiano que ha llamado la atención por su papel como obesógeno dependiente de la dieta. Es un compuesto natural que se encuentra en el microbioma intestinal humano y está asociado con la obesidad y los trastornos metabólicos. La Delta-Valerobetaína es producida por varias especies bacterianas y se ha demostrado que inhibe la oxidación de ácidos grasos mitocondriales, lo que lleva a un aumento de la masa grasa visceral y la esteatosis hepática .

Métodos De Preparación

La Delta-Valerobetaína se puede sintetizar mediante procesos de fermentación microbiana. Se produce en el rumen a partir de trimetil-lisina libre, que está presente de forma ubicua en el reino vegetal . El compuesto también se puede preparar en el laboratorio mediante el seguimiento de la oxidación del ácido palmítico marcado en células HepG2 para examinar el efecto del tratamiento con Delta-Valerobetaína sobre la oxidación de ácidos grasos mitocondriales celulares .

Análisis De Reacciones Químicas

La Delta-Valerobetaína experimenta diversas reacciones químicas, que incluyen:

Reducción: La reducción de la Delta-Valerobetaína no se ha estudiado ampliamente, pero es posible que pueda sufrir reducción en condiciones específicas.

Sustitución: La Delta-Valerobetaína puede participar en reacciones de sustitución, especialmente las que involucran su grupo amina.

Los reactivos y las condiciones comunes utilizados en estas reacciones incluyen agentes oxidantes como el peróxido de hidrógeno y agentes reductores como el borohidruro de sodio. Los principales productos formados a partir de estas reacciones incluyen TMAO y otros metabolitos relacionados .

Aplicaciones Científicas De Investigación

Mechanistic Insights

Research has demonstrated that delta-Valerobetaine inhibits mitochondrial fatty acid oxidation by affecting the carnitine shuttle mechanism. This disruption leads to decreased levels of long-chain acyl-CoAs and carnitines within cells, which are essential for transporting fatty acids into mitochondria for oxidation . The following sections detail specific applications of this compound in scientific research.

Experimental Findings

- In Vitro Studies : In HepG2 cells, this compound treatment resulted in a significant decrease (approximately 75%) in the formation of acetyl-CoA, a key metabolite in energy production. This effect was observed at concentrations of 10-50 µM over 12 hours .

- In Vivo Studies : In germ-free mice treated with this compound, there was a marked alteration in carnitine metabolism, leading to increased visceral fat mass and exacerbated hepatic steatosis when fed a Western diet .

Data Table: Effects of this compound on Mitochondrial Function

| Study Type | Cell Line/Model | Concentration | Duration | Key Findings |

|---|---|---|---|---|

| In Vitro | HepG2 | 10-50 µM | 12 hours | Decreased acetyl-CoA formation by ~75% |

| In Vivo | Germ-free Mice | 10-100 mg/kg | 6 weeks | Increased visceral fat mass and hepatic steatosis |

| In Vivo | Conventional Mice | 100 mg/kg | 8 weeks | Increased adipose tissue mass on Western diet |

Role in Obesity Research

This compound has been identified as a diet-dependent obesogen that exacerbates weight gain under specific dietary conditions. Studies indicate that VB levels correlate with obesity phenotypes and are influenced by dietary composition .

Case Studies

- Study on Diet-Induced Obesity : In a controlled experiment, mice fed a Western diet exhibited increased adiposity when treated with this compound compared to those without treatment. This study underscores VB's role in promoting fat accumulation through its metabolic effects .

- Microbiome Interaction : Research has shown that the presence of this compound in the gut microbiome can significantly alter metabolic pathways associated with obesity, suggesting potential therapeutic targets for managing diet-induced obesity .

Therapeutic Potential

Given its effects on metabolism and obesity, this compound presents potential therapeutic avenues for managing metabolic disorders:

- Targeting Metabolic Pathways : By understanding how VB influences carnitine metabolism and mitochondrial function, researchers may develop strategies to mitigate its obesogenic effects.

- Microbiome Modulation : Interventions aimed at altering gut microbiota composition could potentially reduce this compound production, thereby improving metabolic health outcomes.

Mecanismo De Acción

La Delta-Valerobetaína ejerce sus efectos inhibiendo la oxidación de ácidos grasos mitocondriales. Reduce los niveles celulares de carnitina y las acil-coenzima A de cadena larga mitocondriales, lo que lleva a una reducción de la oxidación de ácidos grasos y un aumento del almacenamiento de lípidos . En las células cancerosas de colon, la Delta-Valerobetaína induce la apoptosis a través de la activación de la vía PINK1/Parkin, lo que lleva a la disfunción mitocondrial y la muerte celular .

Comparación Con Compuestos Similares

La Delta-Valerobetaína es similar a otras betaínas, como la betaína de glicina y la trimetilglicina. Es única en su capacidad para inhibir la oxidación de ácidos grasos mitocondriales y su papel como obesógeno dependiente de la dieta . Otros compuestos similares incluyen:

Betaína de glicina: Conocida por su papel en la osmorregulación y la tolerancia al estrés en las plantas.

La Delta-Valerobetaína destaca por sus efectos específicos sobre el metabolismo y su asociación con la obesidad y los trastornos metabólicos .

Actividad Biológica

Delta-valerobetaine (VB) is a microbiome-derived metabolite that has garnered attention for its significant role in energy metabolism and its association with obesity. Recent studies have elucidated its biological activity, particularly in how it influences mitochondrial function and fatty acid oxidation. This article provides a comprehensive overview of the biological activity of this compound, supported by data tables and relevant case studies.

Overview of this compound

This compound is produced by specific gut bacteria and is notably absent in germ-free mice, indicating its microbiome origin. Research has shown that VB levels are elevated in individuals with obesity and liver disease, suggesting a link between gut microbiota composition and metabolic disorders .

VB primarily affects mitochondrial function by inhibiting fatty acid oxidation. This inhibition occurs through the depletion of carnitine, a crucial molecule that facilitates the transport of long-chain fatty acids into mitochondria for energy production. The presence of VB reduces the liver's ability to oxidize fatty acids, leading to increased lipid accumulation in various tissues .

Key Findings:

- Inhibition of Mitochondrial Fatty Acid Oxidation : VB treatment significantly decreased palmitate-dependent mitochondrial oxygen consumption in HepG2 cells, demonstrating its inhibitory effect on fatty acid oxidation .

- Impact on Carnitine Levels : In both cell culture and animal models, VB treatment resulted in reduced levels of circulating and hepatic carnitine, correlating with decreased mitochondrial fatty acid oxidation .

- Diet-Dependent Effects : The impact of VB on metabolism varies with dietary context. In mice fed a Western diet, VB exacerbated weight gain and increased visceral fat mass compared to those on a control diet .

Data Tables

| Parameter | Control Diet | Western Diet | VB Treatment |

|---|---|---|---|

| Circulating Carnitine (µM) | High | Low | Significantly Low |

| Hepatic Lipid Accumulation (%) | Minimal | Moderate | High |

| Weight Gain (g) | Baseline | 20 | 80+ |

Case Studies

- Mouse Model Studies : In a study involving germ-free and conventionalized mice, those treated with VB on a Western diet showed over an 80% increase in weight compared to controls. This highlights the obesogenic potential of VB when combined with high-fat diets .

- Human Clinical Observations : Retrospective analyses indicate that individuals with obesity (BMI > 30) exhibit approximately 40% higher levels of VB compared to non-obese individuals. This correlation suggests that VB may serve as a biomarker for obesity-related metabolic dysregulation .

Propiedades

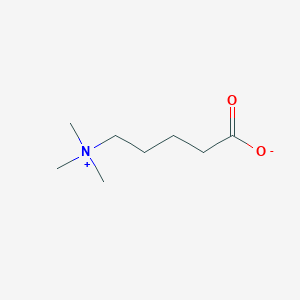

IUPAC Name |

5-(trimethylazaniumyl)pentanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H17NO2/c1-9(2,3)7-5-4-6-8(10)11/h4-7H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CDLVFVFTRQPQFU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C[N+](C)(C)CCCCC(=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H17NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

159.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

6778-33-2 | |

| Record name | delta-Valerobetaine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006778332 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | .DELTA.-VALEROBETAINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/725A8L267W | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is delta-valerobetaine (VB), and how is it linked to gut microbiota?

A1: this compound (VB) is a small molecule and a type of betaine . It is produced by certain species of bacteria residing in the gut of mammals and was found to be absent in germ-free mice, indicating its origin from gut microbes . While its exact role in bacterial metabolism remains unclear, its presence in conventionally raised animals suggests a potential role in host-microbe interactions.

Q2: How does this compound impact host metabolism?

A2: Studies have shown that VB can influence energy metabolism in mice. VB administration led to increased visceral fat mass and exacerbated hepatic steatosis in mice fed a Western-style diet . This suggests that VB can act as a "microbiota-derived obesogen" potentially by modulating energy utilization pathways.

Q3: What is the mechanism by which this compound influences energy metabolism?

A3: Research suggests that VB inhibits mitochondrial fatty acid oxidation by suppressing the carnitine shuttle, a crucial process for transporting fatty acids into mitochondria for energy production . This inhibition was observed in both in vitro and in vivo studies . Additionally, VB was shown to alter the expression of proteins involved in mitochondrial function and energy homeostasis, such as PGC1α, AMPKα, and TFAM , further supporting its role in regulating energy metabolism.

Q4: Does this compound influence feeding behavior?

A4: Preliminary studies utilizing metabolic cages have shown that VB treatment leads to increased food intake in mice, irrespective of their diet . Further investigation revealed that VB administration also alters the levels of leptin and ghrelin, key hormones involved in regulating appetite and satiety . This suggests that VB may influence energy homeostasis not only by impacting metabolic pathways but also by modulating feeding behavior.

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.